D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)-
Description
D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- (C₂₇H₃₀O₆, MW: 450.5 g/mol) is a protected glucose derivative where three hydroxyl groups at positions 2, 3, and 4 are substituted with benzyl ether (-O-CH₂C₆H₅) groups. This compound serves as a critical intermediate in carbohydrate chemistry, enabling selective reactions at the remaining hydroxyl groups (e.g., position 6 or anomeric center). Its synthesis typically involves benzylation of glucose using benzyl bromide or trichloroacetimidate reagents under basic conditions . The bulky benzyl groups enhance solubility in organic solvents and stabilize the molecule during synthetic steps like glycosylation or oxidation .
Properties
IUPAC Name |
6-(hydroxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c28-16-23-24(30-17-20-10-4-1-5-11-20)25(31-18-21-12-6-2-7-13-21)26(27(29)33-23)32-19-22-14-8-3-9-15-22/h1-15,23-29H,16-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXYBJYRHZYLGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- typically involves the protection of hydroxyl groups on the glucose molecule using benzyl groups. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps include crystallization and chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Benzyl chloride in DMF with sodium hydride at 60°C.
Major Products: The major products formed from these reactions include various benzylated glucose derivatives, which can be further used in the synthesis of more complex glycoconjugates .
Scientific Research Applications
D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)-, also known as 2,3,4-Tri-O-benzyl-D-glucopyranose, is a derivative of D-glucopyranose where three hydroxyl groups are substituted with phenylmethyl (benzyl) groups. It is a crystalline compound primarily used in organic synthesis and glycobiology research.
Scientific Research Applications
Pharmaceutical Intermediates D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)-, is used as a precursor for synthesizing drugs targeting metabolic diseases and neurodegenerative disorders such as Alzheimer's disease, diabetes, and cancer.
Glycobiology Research D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- serves as a biochemical reagent for studying carbohydrate-protein interactions in glycobiology. Its derivatives interact with biological systems as glycosyl donors or acceptors, influencing cellular processes and enzyme activity. Interaction studies focus on binding affinities with proteins and enzymes, where modifications at specific hydroxyl positions affect biological activity. The phenylmethyl groups may enhance hydrophobic interactions with target proteins, potentially altering enzymatic activity or receptor binding.
Organic Synthesis D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- is a compound useful in organic synthesis .
Mechanism of Action
The mechanism of action of D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate or inhibitor in enzymatic reactions, affecting the activity of glycosyltransferases and glycosidases. These interactions influence glycan structures and their biological functions .
Comparison with Similar Compounds
Structural Analogs in the Glucose Series
Table 1: Structural and Functional Comparison of Benzylated Glucose Derivatives
Key Observations :
- Substituent Position: The 2,3,4-tris-O-benzyl derivative leaves the 6-OH free for further functionalization, whereas the 3,4,6-tris-O-benzyl isomer facilitates modifications at the anomeric center .
- Lipophilicity : Tetra-O-benzyl derivatives (e.g., 2,3,4,6-tetrakis-O-benzyl) exhibit higher molecular weights and reduced aqueous solubility compared to tris-O-benzyl analogs .
- Functional Groups: Uronic acid derivatives (e.g., glucopyranosiduronic acid) introduce carboxylic acid moieties, expanding utility in drug conjugation .
Protecting Group Variants
Table 2: Comparison with Other Protecting Groups
Key Observations :
- Benzyl vs. Silyl: Benzyl groups require harsh conditions (e.g., hydrogenolysis) for removal, whereas silyl ethers are cleaved under mild acidic or fluoride conditions .
- Acetyl Groups : Acetylated derivatives (e.g., tetra-O-acetyl) are less stable than benzyl ethers but widely used in glycoside synthesis due to ease of deprotection .
Analogs in Other Sugar Series
Table 3: Comparison with Mannose and Galactose Derivatives
Key Observations :
- Stereochemical Impact: Mannose derivatives (e.g., α-D-mannopyranoside) exhibit distinct biological activities compared to glucose analogs due to axial C2 hydroxyl orientation .
- Anhydro Bridges : 1,6-Anhydro derivatives (e.g., in galactose) form rigid bicyclic structures, influencing binding to enzymes like glycosidases .
Biological Activity
D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- is a derivative of D-glucopyranose where three hydroxyl groups are substituted with phenylmethyl (benzyl) groups. This modification significantly impacts its biological activity, making it a subject of interest in various fields such as organic synthesis, glycobiology, and pharmacology. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C24H30O5
- Molecular Weight : Approximately 434.5 g/mol
- Structure : The compound exhibits a crystalline structure due to its specific substitutions at hydroxyl positions.
The biological activity of D-Glucopyranose, 2,3,4-tris-O-(phenylmethyl)- is primarily attributed to its ability to act as a glycosyl donor or acceptor. The phenylmethyl groups enhance hydrophobic interactions with target proteins, potentially altering enzymatic activity and receptor binding. This compound can influence various cellular processes, including:
- Enzyme Activity : It has been shown to modulate the activity of certain enzymes involved in metabolic pathways.
- Protein Binding : Its structure allows it to participate in hydrogen bonding and van der Waals interactions, facilitating binding to proteins.
- Cellular Uptake : The hydrophobic nature of the phenylmethyl groups may enhance cellular uptake compared to unmodified glucopyranose derivatives.
Applications in Research
D-Glucopyranose derivatives have been utilized in several studies focusing on their biochemical properties:
- Glycobiology : Used as biochemical reagents for studying carbohydrate-protein interactions.
- Pharmaceutical Development : Investigated for potential roles in drug delivery systems and as intermediates for therapeutic agents targeting diseases like Alzheimer's and diabetes .
- Antioxidant Properties : Some derivatives have shown antioxidant activities that could be beneficial in preventing oxidative stress-related diseases .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | C34H36O6 | Fully benzylated; used extensively in organic synthesis. |
| D-Glucopyranose, 6-deoxy-2,3,4-tris-O-(phenylmethyl) | C31H34O5 | Lacks oxygen at position 6; alters biological activity. |
| O-2,3,4-Tris-O-(phenylmethyl)-α-D-glucopyranoside | C34H36O6 | Different linkage; affects solubility and reactivity. |
The unique substitution pattern of D-glucopyranose, 2,3,4-tris-O-(phenylmethyl)- results in distinct properties compared to fully benzylated forms or those lacking certain hydroxyl groups.
Study on Enzyme Interaction
A study investigated the interaction of D-glucopyranose derivatives with α-amylase and found that the phenylmethyl substitutions significantly enhanced binding affinity compared to unmodified glucopyranose. This suggests potential applications in developing α-amylase inhibitors for diabetes management .
Antioxidant Activity Assessment
Research assessing the antioxidant properties of various glucopyranose derivatives indicated that those with phenylmethyl substitutions exhibited higher scavenging activity against free radicals compared to their non-substituted counterparts. This property may contribute to their potential therapeutic applications in oxidative stress-related conditions .
Q & A
How do benzyl protecting groups in D-glucopyranose derivatives influence regioselectivity during glycosylation reactions compared to acetyl groups?
Category: Basic Research
Answer:
Benzyl (Bn) protecting groups, such as in 2,3,4-tris-O-(phenylmethyl)-D-glucopyranose, are critical for directing regioselectivity in glycosylation. Unlike acetyl groups, which are electron-withdrawing and labile under basic conditions, benzyl ethers are stable under acidic and basic conditions, enabling selective deprotection in multi-step syntheses . For example, acetylated glucose derivatives (e.g., 2,3,4,6-tetra-O-acetyl-D-glucopyranose) are prone to neighboring-group participation, often leading to β-glycoside formation via transient oxocarbenium ion stabilization. In contrast, benzyl groups lack such participation, favoring α/β stereoselectivity controlled by reaction conditions (e.g., solvent, promoter) .
What experimental strategies are recommended for resolving conflicting NMR data in benzyl-protected glucopyranose derivatives?
Category: Advanced Research
Answer:
Conflicting NMR assignments in benzyl-protected derivatives often arise from overlapping signals or dynamic conformational changes. To address this:
- 2D NMR (COSY, HSQC, HMBC): Resolve scalar couplings and long-range correlations. For instance, reports unambiguous assignment of β-D-fructofuranosyl α-D-glucopyranoside using ¹H-¹³C HSQC to distinguish between anomeric protons .
- Crystallographic validation: Single-crystal X-ray diffraction (e.g., ) provides definitive stereochemical assignments. For example, the crystal structure of 4-(dimethoxymethyl)phenyl tetra-O-acetyl-β-D-glucopyranoside confirmed the anomeric configuration (orthorhombic P212121, R factor = 0.042) .
- Dynamic NMR (DNMR): Detect conformational equilibria in solution, as seen in ’s analysis of gauche effects in glucopyranose derivatives .
How can molecular dynamics (MD) simulations improve the design of tris-O-benzyl-D-glucopyranose derivatives for enzyme interaction studies?
Category: Advanced Research
Answer:
MD simulations using force fields like GLYCAM06 ( ) model the conformational flexibility of benzyl-protected glucopyranose, predicting interactions with glycosidases or lectins. Key steps include:
Parameterization: Incorporate benzyl group torsional potentials using quantum mechanical (QM) data.
Conformational sampling: Simulate glycosidic bond rotations (e.g., 1–6 linkages) to identify dominant conformers (gg vs. gt) .
Docking studies: Predict binding poses with enzymes (e.g., ’s analysis of glycosyltransferase interactions).
For example, simulations of 2,3,4,6-tetra-O-benzyl-D-glucopyranose revealed steric hindrance effects that reduce enzymatic hydrolysis rates .
What synthetic challenges arise when scaling up the preparation of tris-O-benzyl-D-glucopyranose, and how are they mitigated?
Category: Basic Research
Answer:
Key challenges include:
- Regioselective benzylation: Achieving 2,3,4-tris-O-benzylation without over-protection (e.g., 6-OH remaining free). This is addressed using temporary protecting groups (e.g., trityl at O-6) or phase-transfer catalysis .
- Purification: Chromatography is often required due to similar polarity of intermediates. highlights TLC monitoring (Rf = 0.3–0.5 in hexane:EtOAc) for reaction progression .
- Yield optimization: Boron trifluoride etherate (BF₃·Et₂O) in propargyl glycoside synthesis ( ) improves glycosylation efficiency (~75% yield) .
How do benzyl-protected glucopyranose derivatives compare to silyl-protected analogs in stability and reactivity?
Category: Advanced Research
Answer:
- Stability: Benzyl ethers (e.g., 2,3,4-tris-O-Bn) are stable under acidic/basic conditions but cleaved via hydrogenolysis. Silyl ethers (e.g., trimethylsilyl in ) hydrolyze under mild acidic conditions .
- Reactivity: Silyl groups (bulkier) introduce steric hindrance, reducing glycosylation rates. For example, 1,2,3,4,6-penta-O-TMS-D-glucopyranose requires harsher promoters (e.g., TMSOTf) for activation .
- Applications: Benzyl derivatives are preferred for multi-step syntheses requiring orthogonal deprotection, while silyl groups are used for temporary protection in sensitive substrates .
What analytical techniques are critical for validating the purity of tris-O-benzyl-D-glucopyranose in carbohydrate research?
Category: Basic Research
Answer:
- HPLC-MS: Quantifies purity (>95%) and detects trace benzyl alcohol byproducts (m/z [M+Na]+ = 527.2, ) .
- Elemental Analysis: Matches calculated C (72.5%), H (6.7%), O (20.8%) for C34H36O6 ( ).
- Polarimetry: Specific rotation ([α]D) values (e.g., +16.9° in DMSO for acetylated analogs) confirm enantiopurity .
How do steric effects of tris-O-benzyl groups influence the conformational dynamics of glucopyranose rings?
Category: Advanced Research
Answer:
Benzyl groups at O-2,3,4 introduce steric bulk, favoring chair conformations with axial substituents. ’s MD simulations show that bulky substituents reduce ring puckering flexibility (e.g., ΔG between ⁴C₁ and ¹C₄ conformers increases by ~2 kcal/mol) . Crystallographic data ( ) corroborate this, with benzyl-O-glucopyranose derivatives adopting rigid ⁴C₁ conformations (torsion angles <5° deviation) .
What role do tris-O-benzyl-D-glucopyranose derivatives play in studying enzymatic glycosylation mechanisms?
Category: Advanced Research
Answer:
These derivatives serve as non-hydrolyzable substrate analogs to probe enzyme active sites. For example:
- Transition-state mimics: Benzyl groups prevent hydrolysis, stabilizing enzyme-substrate complexes for X-ray crystallography (e.g., ’s analysis of glycosyltransferases) .
- Kinetic isotope effects (KIEs): Isotopic labeling (²H, ¹³C) at benzyl-protected positions quantifies rate-determining steps in glycosyl transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
